molecular formula C10H20N2 B12992840 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine

Cat. No.: B12992840
M. Wt: 168.28 g/mol
InChI Key: MTVWJHLJZYRJLP-UHFFFAOYSA-N
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Description

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine is a spirocyclic amine compound characterized by a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the ethan-1-amine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, spirocyclic oxetanes can be converted into spirocyclic amines through oxidative cyclizations using reagents like Oxone® in formic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone® and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve nucleophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes like NQO1, facilitating efficient reduction of substrates . The spirocyclic structure enhances binding affinity and metabolic stability, making it a promising candidate in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in medicinal chemistry, offering advantages in terms of binding affinity and metabolic stability compared to other spirocyclic compounds.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-(7-azaspiro[3.5]nonan-7-yl)ethanamine

InChI

InChI=1S/C10H20N2/c11-6-9-12-7-4-10(5-8-12)2-1-3-10/h1-9,11H2

InChI Key

MTVWJHLJZYRJLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(CC2)CCN

Origin of Product

United States

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